molecular formula C18H18N4OS B14925013 (5E)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one

(5E)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B14925013
M. Wt: 338.4 g/mol
InChI Key: MOPOLQQBFQNGII-CXUHLZMHSA-N
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Description

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE is a complex heterocyclic compound It features a unique structure combining isoquinoline, pyrazole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE typically involves multi-step reactionsThe reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • **2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-METHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE
  • **2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-PROPYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE

Uniqueness

The uniqueness of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1,3-THIAZOL-4(5H)-ONE lies in its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

(5E)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(1-ethylpyrazol-4-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H18N4OS/c1-2-22-11-13(10-19-22)9-16-17(23)20-18(24-16)21-8-7-14-5-3-4-6-15(14)12-21/h3-6,9-11H,2,7-8,12H2,1H3/b16-9+

InChI Key

MOPOLQQBFQNGII-CXUHLZMHSA-N

Isomeric SMILES

CCN1C=C(C=N1)/C=C/2\C(=O)N=C(S2)N3CCC4=CC=CC=C4C3

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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